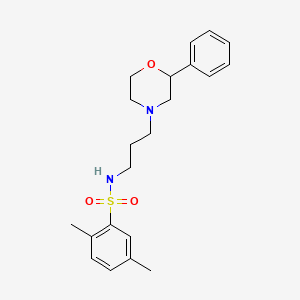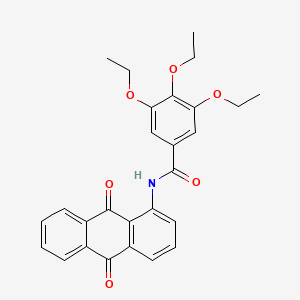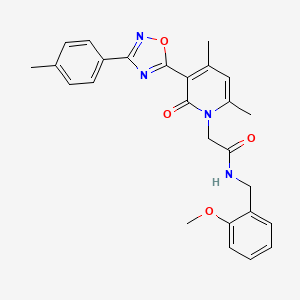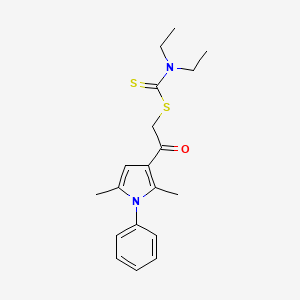![molecular formula C11H13N5O2 B2868239 5-[2-(Cbz-amino)ethyl]-1H-tetrazole CAS No. 33841-54-2](/img/structure/B2868239.png)
5-[2-(Cbz-amino)ethyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Cbz-amino)ethyl]-1H-tetrazole (CAS# 33841-54-2) is a useful research chemical . It is also known as benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate . The molecular weight is 247.25 and the molecular formula is C11H13N5O2 .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES: C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 . The InChI is InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) .Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Wissenschaftliche Forschungsanwendungen
Energetic Materials
One significant area of application for tetrazole derivatives, including structures similar to 5-[2-(Cbz-amino)ethyl]-1H-tetrazole, is in the development of energetic materials. Tetrazoles are known for their high nitrogen content, making them highly energetic compounds suitable for use in explosives and propellants. For instance, research has shown that tetrazoles can be synthesized into highly energetic materials that explode upon impact or heating, indicating their potential in defense and aerospace applications (Haiges & Christe, 2013).
Medicinal Chemistry
In medicinal chemistry, tetrazoles serve as bioisosteres for carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic stability. This makes them valuable in drug design, where they can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. A comprehensive review has outlined the preparation and functionalization of 5-substituted tetrazoles, including their role in medicinal chemistry and drug design (Roh, Vávrová, & Hrabálek, 2012).
Antimicrobial Activities
Tetrazole derivatives have also been explored for their antimicrobial properties. The synthesis and characterization of certain tetrazole complexes have demonstrated good antimicrobial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Shen et al., 2004).
Corrosion Inhibition
Furthermore, tetrazole derivatives are investigated for their application as corrosion inhibitors, especially on metal surfaces in acidic mediums. Theoretical and experimental studies have shown that tetrazole derivatives can effectively inhibit corrosion, making them useful in the protection of metals (Bourzi et al., 2020).
Photoluminescence and Photocatalytic Properties
Tetrazole derivatives have found applications in materials science due to their photoluminescence and photocatalytic properties. Research on metal-organic frameworks based on tetrazole derivatives has shown promising results in photocatalysis and luminescence, indicating potential applications in environmental cleanup and as novel photoactive materials (Zhang et al., 2014).
Wirkmechanismus
The mechanism of action involves the amine attacking the carbonyl carbon of the carbonate to form a new tetrahedral intermediate . Elimination of oxygen results in loss of a carbonate which itself can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .
Zukünftige Richtungen
The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time . Unfortunately, direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied . This suggests a potential area for future research.
Eigenschaften
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKSVINPQBNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
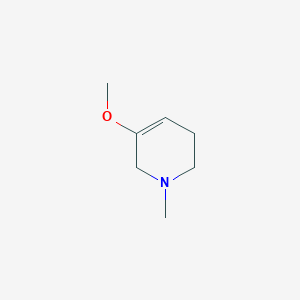
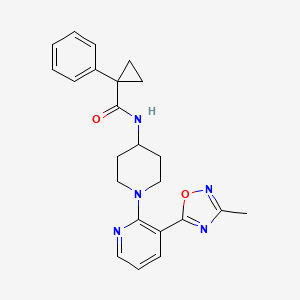
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
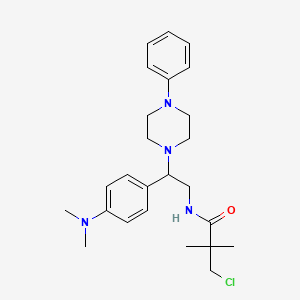
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)


